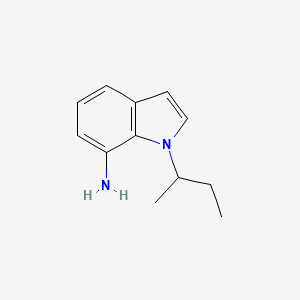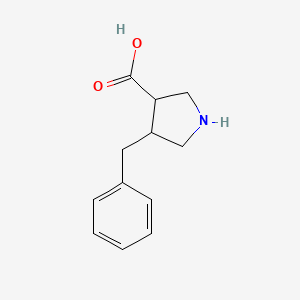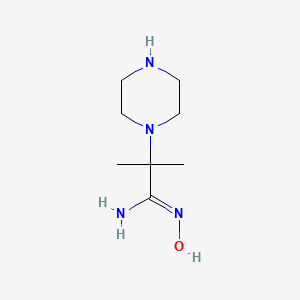
N'-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide is a chemical compound with the molecular formula C8H18N4O It is known for its unique structure, which includes a piperazine ring and a hydroxy group attached to an imidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, followed by deprotection and selective intramolecular cyclization . Another approach involves the aza-Michael addition between protected diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for N’-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
N’-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide moiety can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of N’-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
N’-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of N’-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antagonist to dopamine and serotonin receptors, which are involved in various neurological processes .
Comparación Con Compuestos Similares
Similar Compounds
N’-Hydroxy-2-methyl-3-(piperazin-1-yl)propanimidamide: A closely related compound with similar structural features.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4: Another piperazine derivative with comparable biological activities.
Uniqueness
N’-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide is unique due to its specific combination of a hydroxy group, piperazine ring, and imidamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H18N4O |
|---|---|
Peso molecular |
186.26 g/mol |
Nombre IUPAC |
N'-hydroxy-2-methyl-2-piperazin-1-ylpropanimidamide |
InChI |
InChI=1S/C8H18N4O/c1-8(2,7(9)11-13)12-5-3-10-4-6-12/h10,13H,3-6H2,1-2H3,(H2,9,11) |
Clave InChI |
KWKSNPKJPPWBIW-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(/C(=N/O)/N)N1CCNCC1 |
SMILES canónico |
CC(C)(C(=NO)N)N1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


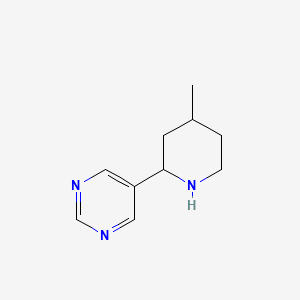
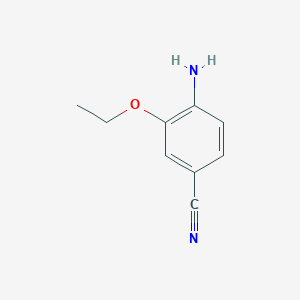
![3-[1-(Ethylamino)ethyl]phenol](/img/structure/B13307825.png)
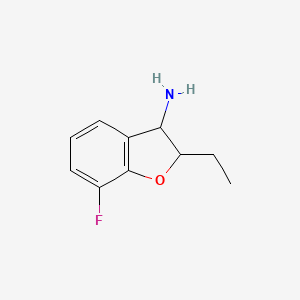

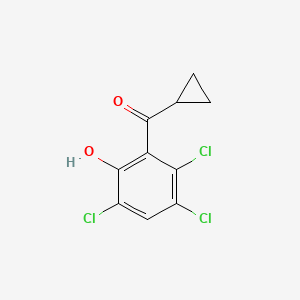
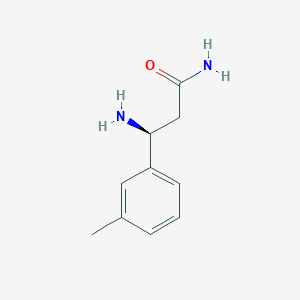

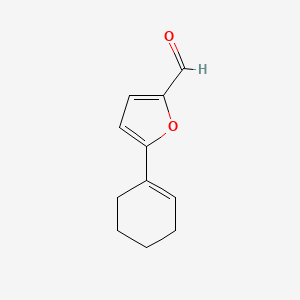
![4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol](/img/structure/B13307851.png)


